2-Methoxy-6-pentylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-7-10-8-6-9-11(14-2)12(10)13/h6,8-9,13H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBWAHFGNZZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471314 | |
| Record name | 2-Methoxy-6-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15116-11-7 | |
| Record name | 2-Methoxy-6-pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Methoxy 6 Pentylphenol and Analogues
Advanced Chemical Synthesis Techniques for Phenolic Scaffolds
The construction of complex phenolic structures is achieved through various strategic approaches. These include the modification of existing phenols to introduce further complexity and the direct formation of the phenol (B47542) moiety on a tailored aromatic system.
Schiff base condensation, the reaction between a primary amine and an aldehyde or ketone, is a fundamental reaction in organic synthesis. While this reaction does not create a phenol group, it is a powerful method for modifying phenolic aldehydes and ketones to synthesize more complex analogues. By starting with a substituted phenolic aldehyde, such as vanillin (B372448) or salicylaldehyde, the Schiff base reaction can be adapted to build intricate molecular architectures where the phenol group is a key structural element.
A significant advancement in synthetic chemistry is the use of water as a reaction medium, aligning with the principles of green chemistry. The synthesis of Schiff bases can be efficiently carried out by stirring the corresponding primary amine and aromatic aldehyde in water at room temperature. tandfonline.comtandfonline.comresearchgate.net This method is experimentally simple, often leading to high yields and reduced reaction times compared to conventional methods using organic solvents. tandfonline.comtandfonline.com The insolubility of the resulting Schiff base product in water simplifies the work-up, as the product can often be isolated by simple filtration. tandfonline.comtandfonline.com This eco-friendly approach avoids the use of toxic and volatile organic solvents, making it a cleaner alternative. tandfonline.comresearchgate.net For example, various substituted aromatic aldehydes have been successfully condensed with 1,2-diaminobenzene in an aqueous medium at room temperature to produce Schiff bases in high yields. tandfonline.com
Table 1: Comparison of Schiff Base Synthesis in Aqueous vs. Organic Solvents
| Parameter | Stirrer Method (Aqueous Solvent) | Conventional Method (Organic Solvent) |
|---|---|---|
| Solvent | Water ijpca.org | Benzene (B151609), Toluene (B28343), Ethanol (B145695) tandfonline.comijpca.org |
| Reaction Time | Shorter tandfonline.comijpca.org | Longer tandfonline.comtandfonline.com |
| Yield | High / Better tandfonline.comijpca.org | Variable |
| Work-up | Simple filtration tandfonline.com | Often requires extraction, drying agents tandfonline.com |
| Environmental Impact | Eco-friendly, non-toxic tandfonline.com | Uses volatile, often toxic solvents tandfonline.com |
The conventional and widely practiced method for synthesizing Schiff bases involves refluxing an amine and a carbonyl compound in an alcoholic solvent, such as ethanol or methanol. tandfonline.comresearchgate.net This reaction is typically catalyzed by the addition of a small amount of acid. scholarsresearchlibrary.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. scholarsresearchlibrary.com To drive the reaction to completion, the water formed as a byproduct is often removed, for instance, by azeotropic distillation using a Dean-Stark apparatus when solvents like benzene or toluene are used. tandfonline.comijpca.org While effective, this method requires heating and the use of organic solvents. researchgate.net Ionic liquids have also been explored as reusable catalysts under reflux conditions, offering high yields and short reaction times. jocpr.comjocpr.com
A direct and powerful strategy for synthesizing substituted phenols involves the creation of the hydroxyl group on an aromatic ring that already possesses the desired substitution pattern. This is typically achieved by converting other functional groups, such as halides, into a hydroxyl group.
The conversion of aryl halides (chlorides, bromides, and iodides) into phenols is a key transformation in organic synthesis. Modern methods often employ transition-metal catalysis to achieve this hydroxylation under milder conditions than classical approaches. Palladium- and copper-based catalytic systems are prominent. beilstein-journals.org
Palladium-catalyzed reactions, pioneered by Buchwald and others, allow for the conversion of a wide range of aryl bromides and chlorides to their corresponding phenols using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base like potassium hydroxide (B78521) (KOH) in a mixed solvent system such as 1,4-dioxane (B91453) and water. beilstein-journals.orgorganic-chemistry.org
Copper-catalyzed systems provide another effective route. The use of a copper(I) iodide (CuI) catalyst with various ligands, such as 8-hydroxyquinoline (B1678124) or glycolic acid, in the presence of a base like KOH, facilitates the hydroxylation of aryl iodides and bromides. beilstein-journals.orgorganic-chemistry.org These reactions can tolerate a broad range of functional groups on the aromatic ring. organic-chemistry.org Microwave-assisted protocols have also been developed to accelerate these transformations. organic-chemistry.orgresearchgate.net
Table 2: Selected Catalytic Systems for Hydroxylation of Aryl Halides
| Catalyst System | Aryl Halide | Base | Solvent | Key Features |
|---|---|---|---|---|
| Pd2(dba)3 / Biphenylphosphine Ligand | Ar-Br, Ar-Cl | KOH | 1,4-Dioxane/H2O | Broad substrate scope for chlorides and bromides. beilstein-journals.org |
| CuI / 8-hydroxyquinoline | Ar-I, Ar-Br | KOH | Mixed Solvents | Effective for aryl iodides; bromides are less reactive. organic-chemistry.org |
| Cu(acac)2 / BHMPO Ligand | Ar-Cl, Ar-Br, Ar-I | - | - | Powerful system for a wide range of (hetero)aryl halides. organic-chemistry.orgsemanticscholar.org |
| CuI / Triethanolamine | Ar-I, Ar-Br | - | Water | Uses an inexpensive ligand in an aqueous medium. researchgate.net |
The synthesis of phenols via the oxidation of aryl Grignard reagents is a well-established and valuable method. The process begins with the formation of an arylmagnesium halide (a Grignard reagent) from the corresponding aryl halide and magnesium metal. This organometallic intermediate is then reacted with an oxygen source, typically molecular oxygen from compressed air or pure O₂, followed by an acidic workup to yield the phenol. nih.gov
This approach offers an economical and environmentally friendly ("green") route to phenols, particularly when using compressed air as the oxidant. nih.gov The reaction proceeds through an initial insertion of oxygen to form an aryl-peroxymagnesium halide intermediate. umt.edu However, disproportionation reactions can sometimes lead to lower yields. umt.edu To circumvent issues with yield and reliability, a common laboratory practice is to first convert the Grignard reagent to an aryl boronic acid or boronate ester by reacting it with a trialkyl borate. stackexchange.comechemi.com This stable intermediate can then be isolated and subsequently oxidized, often using basic hydrogen peroxide, to give the phenol in good to excellent yields. stackexchange.comechemi.com Continuous-flow systems have been developed to improve the safety and efficiency of the direct aerobic oxidation of Grignard reagents, allowing for the synthesis of a wide range of functionalized phenols. nih.gov
Functionalization of Aromatic Ring Systems
Caustic Fusion of Sulfonic Acid Salts
The caustic fusion of aryl sulfonic acids is a historically significant method for the synthesis of phenols. This process involves the replacement of a sulfonic acid group (-SO₃H) or its salt with a hydroxyl group (-OH) by heating it with a strong alkali, such as sodium hydroxide (caustic soda) or potassium hydroxide. google.com This electrophilic aromatic substitution reaction proceeds under high temperatures, typically in a fused or molten state. google.com
The general mechanism involves the nucleophilic attack of the hydroxide ion on the carbon atom bearing the sulfonate group. The process can be summarized in the following steps:
Sulfonation : An aromatic compound is first sulfonated to introduce the sulfonic acid group. For a precursor to 2-methoxy-6-pentylphenol, one would start with 1-methoxy-3-pentylbenzene.
Salt Formation : The resulting aryl sulfonic acid is converted to its sodium salt (sodium aryl sulfonate).
Alkali Fusion : The sodium aryl sulfonate is then fused with sodium hydroxide. This reaction is typically performed in a cast-iron fusion pot at elevated temperatures. google.com The sulfonate group is displaced by the hydroxide, forming a sodium phenoxide (or sodium arylate). google.comyoutube.com
Acidification : The resulting sodium phenoxide is treated with an acid (e.g., H⁺) to protonate the oxygen, yielding the final phenol product. youtube.com
A classic example of this reaction is the fusion of the sodium salt of benzene sulfonic acid with caustic soda to produce phenol. youtube.com While a robust method, newer techniques are often sought to avoid the harsh reaction conditions and to achieve better regioselectivity with complex substrates. nih.gov
| Step | Reactants | Key Conditions | Product |
|---|---|---|---|
| Sulfonation | Aromatic Hydrocarbon, Sulfuric Acid | Heating (e.g., 100°-105° C) | Aryl Sulfonic Acid |
| Fusion | Aryl Sulfonic Acid Salt, NaOH/KOH | High Temperature (Fused State) | Sodium/Potassium Arylate |
| Acidification | Arylate Salt, Acid (e.g., HCl) | Aqueous Workup | Phenol |
Synthesis of Related Methoxy-Substituted Tetralones and Naphthols as Intermediates
Methoxy-substituted tetralones are versatile chemical intermediates crucial in the synthesis of a wide range of natural and non-natural products. ccsenet.orgresearchgate.net These compounds serve as foundational building blocks that can be further elaborated to create complex molecular architectures, including substituted phenols and naphthols. The synthesis of various regioisomers, such as 6-methoxy-β-tetralone and 8-methoxy-1-tetralone, has been extensively studied. ccsenet.orgorgsyn.org
Several synthetic strategies exist for preparing these intermediates:
Friedel-Crafts Acylation and Cyclization : A common route to 6-methoxy-1-tetralone (B92454) involves a one-pot method starting from anisole. The process begins with the Friedel-Crafts acylation of anisole, followed by an intramolecular cyclization reaction at a higher temperature to form the tetralone ring. google.com
Conversion from Methoxy-α-tetralone : 6-methoxy-β-tetralone can be synthesized from the more common 6-methoxy-α-tetralone. orgsyn.org One approach converts 6-methoxy-1-tetralone into an olefin intermediate, which is then epoxidized. Subsequent acid-catalyzed rearrangement of the epoxide yields the desired 6-methoxy-2-tetralone. medcraveonline.com
Birch Reduction : The Birch reduction of 6-methoxy-2-naphthol (B1581671) is another established method for preparing 6-methoxy-β-tetralone. orgsyn.org
Directed Metallation : For highly oxygenated tetralones, such as 5-hydroxy-6-methoxy-l-tetralone, an efficient directed metallation procedure followed by regioselective methylene (B1212753) oxidation has been developed. documentsdelivered.com
Multi-step Synthesis from Benzaldehyde (B42025) : 8-methoxy-1-tetralone can be synthesized via a multi-step sequence starting with the condensation of m-methoxy benzaldehyde with ethyl succinate. This is followed by catalytic hydrogenation, bromination, and finally cyclization to afford a carboxy-bromo tetralone intermediate. ccsenet.org
These tetralone intermediates can then be converted to naphthols through aromatization reactions, providing a pathway to highly substituted naphthalene-based structures.
| Target Compound | Starting Material(s) | Key Reaction Type(s) | Reference |
|---|---|---|---|
| 6-methoxy-1-tetralone | Anisole, Acylating Agent | Friedel-Crafts Acylation, Cyclization | google.com |
| 6-methoxy-β-tetralone | 6-methoxy-1-tetralone | Olefin formation, Epoxidation, Rearrangement | medcraveonline.com |
| 8-methoxy-1-tetralone | m-methoxy benzaldehyde, Ethyl succinate | Condensation, Hydrogenation, Cyclization | ccsenet.org |
| 5-hydroxy-6-methoxy-l-tetralone | Substituted Aromatic | Directed Metallation, Methylene Oxidation | documentsdelivered.com |
Exploration of Novel Synthetic Pathways for the Pentyl Side Chain Integration
The introduction of an alkyl side chain, such as a pentyl group, onto a phenolic ring is a critical step in the synthesis of this compound. The Friedel-Crafts alkylation is a foundational method for this transformation. wikipedia.org This reaction involves treating an aromatic compound with an alkyl halide (e.g., 1-chloropentane) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The catalyst enhances the electrophilicity of the alkylating agent, facilitating the electrophilic aromatic substitution. pressbooks.pub
However, the classical Friedel-Crafts alkylation suffers from several limitations that necessitate the exploration of novel and more controlled synthetic pathways:
Polyalkylation : The introduction of an alkyl group activates the aromatic ring, making the product more reactive than the starting material. This can lead to the addition of multiple alkyl groups. libretexts.org
Carbocation Rearrangement : The reaction proceeds via a carbocation intermediate. Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomeric products. libretexts.orglibretexts.org For instance, attempting to add a straight pentyl chain could result in the formation of branched isomers.
Substrate Limitations : The reaction fails on aromatic rings that are strongly deactivated by electron-withdrawing groups. pressbooks.pub
To overcome these issues, alternative strategies are employed. One such strategy is Friedel-Crafts acylation , followed by reduction. An aromatic ring can be acylated with an acyl halide (e.g., pentanoyl chloride) and a Lewis acid. wikipedia.org This reaction introduces a ketone group. Unlike alkylation, the acyl group is deactivating, which prevents polyacylation. libretexts.org The resulting ketone can then be reduced to the desired alkyl chain (the pentyl group) using methods like the Wolff-Kishner or Clemmensen reduction. wikipedia.org
More recent advancements focus on the direct C-H functionalization of phenols. rsc.org These methods offer a more atom-economical approach by activating a C-H bond on the aromatic ring directly, avoiding the need for pre-functionalized starting materials. researchgate.net Strategies involving transition-metal catalysis or photocatalysis are being developed to achieve high regioselectivity for the ortho- or para-alkylation of unprotected phenols, providing more efficient and selective routes for side-chain integration. rsc.orgresearchgate.net
Natural Occurrence and Biosynthetic Pathways of Methoxy Substituted Phenols
Identification in Biological Systems and Organisms
Methoxy-substituted phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with at least one methoxy (B1213986) group. Their diverse structures lead to a wide range of biological activities and functions. The following sections explore their detection in various organisms and their roles in key biosynthetic pathways.
Detection in Plant Species: Case Studies of 2-Allyl-6-methoxyphenol (B1296484) (o-Eugenol)
While eugenol (B1671780) (4-allyl-2-methoxyphenol) is a well-known major component of essential oils from plants like cloves and cinnamon, its isomer, 2-allyl-6-methoxyphenol (o-eugenol), is also found in nature. wikipedia.orgresearchgate.netnih.gov Phytochemical analyses have identified o-eugenol as a constituent in the essential oils and extracts of several plant species. Its presence has been reported in plants such as Mosla chinensis, which is used in traditional Chinese medicine, Japanese honeysuckle (Lonicera japonica), and the clove tree (Syzygium aromaticum). nih.gov Research on the essential oils of Melaleuca bracteata has also indicated the presence of this compound. The biosynthesis of o-eugenol in plants is a complex process that involves multiple enzymatic reactions and precursor pathways.
Table 1: Documented Natural Sources of 2-Allyl-6-methoxyphenol (o-Eugenol)
| Plant Species | Common Name |
|---|---|
| Mosla chinensis | Xiang Ru |
| Lonicera japonica | Japanese Honeysuckle |
| Syzygium aromaticum | Clove Tree |
| Melaleuca bracteata | Black Tea-Tree |
Occurrence of Primin (B192182) (2-Methoxy-6-pentyl-1,4-benzoquinone) in Natural Sources
Primin is a benzoquinone compound structurally related to 2-methoxy-6-pentylphenol. Its occurrence has been documented in both the plant and fungal kingdoms, where it is often studied for its bioactive properties.
The genus Miconia is a notable source of primin. Bioactivity-directed fractionation of extracts from the leaves of Miconia lepidota, a plant found in the Suriname rainforest, led to the isolation of 2-methoxy-6-pentyl-1,4-benzoquinone (primin). unifal-mg.edu.br Primin has also been identified and isolated from other species within the same genus, including the root extract of Miconia eriodonta and from Miconia willdenowii. unifal-mg.edu.brmdpi.comnih.gov In these plants, primin is considered an active metabolite, likely contributing to the plant's defense mechanisms. nih.gov
Interestingly, primin is not exclusive to the plant kingdom. It has also been isolated from cultures of the endophytic fungus Botryosphaeria mamane (strain PSU-M76). unifal-mg.edu.br Endophytic fungi reside within the tissues of living plants without causing apparent disease, and they are known to produce a wide array of secondary metabolites. The production of primin by an endophyte suggests a possible symbiotic relationship or horizontal gene transfer between the fungus and its host plant.
Metabolite Profiles in Microbial Systems (e.g., Escherichia coli)
Escherichia coli is a bacterium with a well-characterized and versatile metabolism. The E. coli metabolome is extensive, containing over 2,600 identified metabolites. nih.gov While methoxy-substituted phenols like this compound are not typically listed as common endogenous metabolites of wild-type E. coli, the bacterium's metabolic machinery is capable of processing related aromatic compounds.
Notably, E. coli has been used in biotechnological methods for the biotransformation of various substrates to produce valuable chemicals, including eugenol. nih.gov Furthermore, through metabolic engineering, E. coli strains have been developed to synthesize phenol from renewable feedstocks like glucose. mdpi.com This demonstrates that the fundamental metabolic pathways for aromatic compound synthesis and modification exist within E. coli, even if specific methoxy-substituted phenols are not native to its standard metabolite profile. The study of its metabolome reveals a complex network of pathways, primarily centered around amino acid metabolism, carbohydrates, and organic acids, which can be engineered to produce novel compounds. nih.gov
Role in Biosynthesis of Coenzyme Q and Related Polyprenylphenols
Coenzyme Q (CoQ), or ubiquinone, is an essential lipid-soluble antioxidant and a vital component of the mitochondrial electron transport chain, crucial for cellular energy production. nih.govwustl.edu The biosynthesis of CoQ is a highly conserved process involving a complex series of modifications to a benzenoid ring precursor. mdpi.com
This pathway is directly relevant to methoxy-substituted phenols, as the formation of the final benzoquinone head of CoQ involves multiple steps of hydroxylation and O-methylation, creating polyprenylated phenol and quinone intermediates. mdpi.comwustl.edu The biosynthesis begins with a precursor like 4-hydroxybenzoic acid, which is then attached to a long polyisoprenoid tail. The resulting phenolic ring undergoes successive modifications. An important intermediate in this pathway is demethoxy-Q (DMQ), a methoxy-substituted quinone. nih.gov The conversion of DMQ to CoQ involves hydroxylation and subsequent methylation, highlighting the central role of enzymes that add methoxy groups to phenolic rings in this essential pathway. mdpi.com Therefore, compounds with a methoxy-phenol or methoxy-benzoquinone structure are fundamentally related to the intermediates of CoQ biosynthesis.
Biotechnological Production and Microbial Transformations
Biotechnology presents a powerful toolkit for the targeted production and transformation of phenolic compounds. Methodologies such as microbial fermentation and direct enzymatic catalysis allow for the structural modification of phenolic acids and related molecules. nih.gov These biotransformation technologies are noted for their strong substrate specificity and ability to function under mild reaction conditions, making them effective strategies for creating high-value derivatives from precursor compounds. nih.gov
Lactic acid bacteria (LAB), widely used in food fermentation, possess enzymatic capabilities that can be harnessed for the synthesis of bioactive compounds. nih.gov Certain strains of LAB have been shown to effectively release methoxybenzoquinones from their naturally occurring glycosylated forms. nih.gov
In a notable application, the fermentation of wheat germ using select strains of Lactobacillus plantarum and Lactobacillus rossiae demonstrated the targeted release of 2-methoxybenzoquinone and 2,6-dimethoxybenzoquinone. nih.gov These compounds exist in raw wheat germ in a glycosylated state, which is not physiologically active. nih.gov The LAB strains were selected for their high β-glucosidase activity, an enzyme that cleaves the sugar moiety from the phenolic backbone. nih.gov During a 24-hour fermentation period, this enzymatic action resulted in the near-complete release of the non-glycosylated, active forms of the methoxybenzoquinones. nih.gov The concentration of these bioactive compounds increased significantly, with levels of 2-methoxybenzoquinone and 2,6-dimethoxybenzoquinone rising by approximately four- and six-fold, respectively, compared to the unfermented control. nih.gov
Table 1: Enzymatic Release of Methoxybenzoquinones by Lactic Acid Bacteria
| Microbial Strain(s) | Key Enzyme | Substrate Source | Precursor Form | Product(s) | Outcome |
|---|
Polyketides are a large and structurally diverse class of natural products synthesized by multi-enzyme complexes known as polyketide synthases (PKSs). wikipedia.orgnih.gov This biosynthetic pathway is a primary route for the formation of many alkylphenols in nature. The process is analogous in many ways to fatty acid synthesis, involving the iterative condensation of small carboxylic acid units. nih.gov
The core mechanism begins with a "starter unit," typically an acyl-CoA thioester like acetyl-CoA or propionyl-CoA. wikipedia.org This unit is sequentially elongated through the addition of "extender units," most commonly malonyl-CoA or methylmalonyl-CoA. nih.gov Each condensation step is driven by the decarboxylation of the extender unit. wikipedia.org The resulting polyketide chain can undergo a series of modifications catalyzed by different enzymatic domains within the PKS complex. These modifications, which include reductions, dehydrations, and cyclizations, are responsible for the vast structural diversity observed in polyketide products. nih.gov The specific combination of starter units, extender units, and subsequent modifications determines the final structure, leading to compounds such as alkylphenols.
Table 2: Key Domains of Polyketide Synthases (PKSs) and Their Functions
| Domain | Function |
|---|---|
| Ketosynthase (KS) | Catalyzes the carbon-carbon bond-forming condensation reaction. nih.gov |
| Acyltransferase (AT) | Selects and loads the starter and extender units onto the ACP. nih.gov |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheinyl arm. nih.gov |
| Ketoreductase (KR) | Reduces a β-keto group to a hydroxyl group. nih.gov |
| Dehydratase (DH) | Eliminates water to form a double bond. nih.gov |
| Enoylreductase (ER) | Reduces a double bond to a saturated carbon-carbon bond. |
The targeted use of isolated enzymes as biocatalysts offers a precise method for modifying phenolic substrates. mdpi.com This approach is valued for its high selectivity, allowing for specific reactions that can enhance the bioactivity or value of a compound. nih.gov Several classes of enzymes are pivotal in these biotransformations.
Biotransformation of phenolic compounds can be achieved through various enzymatic reactions, including oxidation, decarboxylation, and hydrolysis. nih.govmdpi.com Laccases and peroxidases, for example, are oxidative enzymes capable of acting on a broad range of phenolic substrates. researchgate.netresearchgate.net The novel strain Bacillus aryabhattai BA03 has been shown to produce laccases and lignin (B12514952) peroxidases that transform compounds like isoeugenol (B1672232) and ferulic acid into higher-value products such as vanillin (B372448) and 4-vinylguaiacol. researchgate.net
Phenolic acid decarboxylases (PAD) are another important enzyme class, responsible for removing the carboxyl group from phenolic acids. mdpi.com This reaction is key in the production of vinyl phenols; for instance, certain yeasts convert ferulic acid into 2-methoxy-4-vinylphenol, a compound that contributes the characteristic "clove" flavor to some beers. wikipedia.org Furthermore, β-glucosidases play a critical role by hydrolyzing phenolic glycosides, which enhances the hydrophobicity and fat solubility of the phenolic compound by releasing the aglycone. nih.gov
Table 3: Key Enzymes in Phenolic Biotransformation
| Enzyme Class | Microbial Source Example | Reaction Catalyzed | Example Substrate → Product |
|---|---|---|---|
| Laccases / Peroxidases | Bacillus aryabhattai | Oxidation | Ferulic acid → 4-Vinylguaiacol. researchgate.net |
| Phenolic Acid Decarboxylase (PAD) | Saccharomyces cerevisiae | Decarboxylation | Ferulic acid → 2-Methoxy-4-vinylphenol. mdpi.comwikipedia.org |
Advanced Analytical Characterization Techniques for 2 Methoxy 6 Pentylphenol
Chromatographic Separations
Chromatography is fundamental to separating 2-Methoxy-6-pentylphenol from complex matrices or from impurities generated during synthesis. The choice of technique depends on the analytical goal, such as quantification, purity assessment, or trace-level detection.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of phenolic compounds. For this compound, a reverse-phase (RP) method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. This setup allows for efficient separation based on the compound's hydrophobicity.
The method's effectiveness is enhanced by coupling the HPLC system with advanced detectors like Diode Array Detectors (DAD) or Fluorescence Detectors (FLD). A DAD can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment, while an FLD offers high sensitivity and selectivity for fluorescent analytes. Method parameters for analyzing related methoxyphenols often involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com
Table 1: Illustrative HPLC Method Parameters for Analysis of Related Phenolic Compounds
| Parameter | Value |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detection | UV-Vis or Diode Array Detector (DAD) |
| Application | Purity analysis, preparative separation |
Note: This table is based on methods for similar compounds like 2,6-Dimethoxyphenol and serves as a representative example. sielc.com
For the detection and quantification of this compound at very low concentrations, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. researchgate.net UPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov
The coupling to a tandem mass spectrometer allows for highly selective and sensitive detection through modes like Multiple Reaction Monitoring (MRM). In this process, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then one or more specific product ions are monitored. This two-stage filtering process drastically reduces background noise and matrix interference, making it ideal for analyzing complex environmental or biological samples. nih.govnih.gov For this compound, analysis would typically be performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻ as the precursor ion.
Table 2: Predicted UPLC-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 193.12 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Potential Product Ion 1 | m/z 123.08 (Loss of C₅H₁₀) |
| Potential Product Ion 2 | m/z 178.09 (Loss of CH₃) |
Note: The m/z values are theoretical and would require experimental optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the identity and assessing the purity of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a capillary column before entering the mass spectrometer. atlantis-press.com
Upon entering the mass spectrometer, molecules are typically ionized by Electron Ionization (EI), which bombards them with high-energy electrons. This energetic process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint." nih.gov The fragmentation pattern of this compound would be expected to show a molecular ion (M⁺) peak, as well as characteristic fragments resulting from the cleavage of the pentyl chain (alpha-cleavage to the ring) and the loss of a methyl group from the methoxy (B1213986) moiety. docbrown.infolibretexts.org
Table 3: Predicted Key Fragments in the EI-MS Spectrum of this compound
| m/z Value | Identity | Fragmentation Pathway |
| 194 | [M]⁺ | Molecular Ion |
| 123 | [M - C₅H₁₁]⁺ | Loss of the pentyl radical (alpha-cleavage) |
| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 94 | [C₆H₆O]⁺ | Fragment corresponding to a phenol-like structure |
Note: These fragmentation patterns are predicted based on established mass spectrometry principles. libretexts.org
Spectroscopic Characterization Methods
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about their structure and the functional groups they contain.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of an organic compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons, the aliphatic protons of the pentyl chain, the methoxy group protons, and the phenolic hydroxyl proton.
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon signal indicates its type (e.g., aromatic, aliphatic, methoxy). researchgate.net The ¹³C NMR spectrum for this compound would show unique signals for each of the six aromatic carbons, the five carbons of the pentyl chain, and the single methoxy carbon.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 6.7 - 7.0 | Multiplet | 3H |
| Phenolic (-OH) | 4.5 - 5.5 | Singlet (broad) | 1H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Benzylic (-CH₂-) | ~2.6 | Triplet | 2H |
| Alkyl Chain (-CH₂-)₃ | 1.2 - 1.6 | Multiplet | 6H |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet | 3H |
Note: Predicted values are based on standard chemical shift tables for similar structural motifs. abdn.ac.ukcarlroth.com
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 145 - 155 |
| Aromatic (C-H) | 110 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
| Pentyl Chain (-CH₂-) | 22 - 35 |
| Terminal Methyl (-CH₃) | ~14 |
Note: Predicted values are based on standard chemical shift tables. researchgate.netabdn.ac.uk
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The most prominent band would be a broad O-H stretching vibration from the phenolic hydroxyl group. Other key absorptions include C-H stretches from both the aromatic ring and the aliphatic pentyl chain, C=C stretching from the aromatic ring, and C-O stretching from the phenol (B47542) and methoxy ether groups. vscht.czuc.edu
Table 6: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3200 - 3500 | O-H Stretch | Phenol | Strong, Broad |
| 3000 - 3100 | C-H Stretch | Aromatic | Medium |
| 2850 - 3000 | C-H Stretch | Aliphatic (Pentyl) | Strong |
| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium |
| 1200 - 1260 | C-O Stretch | Aryl Ether | Strong |
| 1020 - 1075 | C-O Stretch | Alkyl Ether | Strong |
Note: Frequencies are based on established correlation tables for infrared spectroscopy. uc.edu
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a chemical compound. The results are used to determine or confirm the empirical formula of a substance. For a pure sample of a known compound like this compound, elemental analysis serves as a crucial method for verifying its compositional purity and confirming its molecular formula.
The molecular formula for this compound is C₁₂H₁₈O₂. labshake.com Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. This theoretical composition provides a benchmark against which the results from experimental analysis of a synthesized or isolated sample can be compared. A close agreement between the experimental and theoretical values provides strong evidence of the sample's identity and purity.
The table below presents the theoretical elemental composition of this compound. Experimental values obtained from a synthesized sample would be expected to fall within a narrow margin of error (typically ±0.4%) of these theoretical percentages.
| Element | Symbol | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |
|---|---|---|---|
| Carbon | C | 74.19 | Data not available |
| Hydrogen | H | 9.34 | Data not available |
| Oxygen | O | 16.47 | Data not available |
Electrochemical Detection Methods for Phenolic Compounds
Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection and quantification of phenolic compounds. mdpi.comnih.gov These techniques are based on the principle that the phenolic hydroxyl group (-OH) can be easily oxidized at an electrode surface by applying a specific potential. mdpi.com The resulting electron transfer generates a measurable current that is proportional to the concentration of the phenolic compound in the sample.
Several voltammetric techniques are commonly employed for this purpose:
Cyclic Voltammetry (CV): This is a versatile technique used to study the redox behavior of compounds. mdpi.compineresearch.com By scanning the potential, it provides information on the oxidation potential of the analyte and the reversibility of the electrochemical reaction. pineresearch.com
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques that are often used for quantitative analysis, allowing for the detection of phenolic compounds at very low concentrations. nih.gov
The performance of an electrochemical sensor is heavily dependent on the material of the working electrode. nih.gov While standard electrodes like glassy carbon electrodes (GCE) can be used, their surfaces are often modified with various nanomaterials to enhance sensitivity and selectivity. uniroma1.itfrontiersin.org These modifications can include metal nanoparticles, metal oxides, carbon nanotubes, or graphene, which can catalyze the oxidation of the phenolic compound, leading to a stronger signal and a lower detection limit. uniroma1.itnih.gov
Electrochemical sensors have been developed for a wide range of phenolic compounds in various matrices, including environmental water samples and food products. nih.govnih.gov The oxidation of the phenolic group is the key reaction, and therefore, these methods are applicable to this compound. The specific oxidation potential would be influenced by the electron-donating effects of the methoxy and pentyl groups on the aromatic ring.
| Technique | Working Electrode | Principle of Detection | Potential Application |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE), Modified GCEs | Measures current response to a triangular potential waveform to characterize redox behavior. mdpi.com | Qualitative analysis of redox properties. pineresearch.com |
| Differential Pulse Voltammetry (DPV) | Modified GCEs, Carbon Paste Electrodes | Superimposes pulses on a linear potential sweep to increase signal-to-noise ratio. nih.gov | Quantitative trace analysis of phenolic compounds. researchgate.net |
| Square Wave Voltammetry (SWV) | Modified GCEs, Screen-Printed Electrodes | Applies a square wave potential to enhance speed and sensitivity. nih.gov | Rapid and sensitive quantification in complex samples. |
Biological Activities and Mechanistic Investigations of 2 Methoxy 6 Pentylphenol and Analogues
Antioxidant Mechanisms and Radical Scavenging Properties
The antioxidant capabilities of 2-methoxyphenols are a cornerstone of their biological profile. Their efficacy is rooted in their chemical structure, which facilitates the scavenging of free radicals. This activity is quantifiable through various established chemical assays and can be correlated with theoretical electronic properties.
Evaluation of Antioxidant Capacity via DPPH, ABTS, and ORAC Assays
The antioxidant capacity of 2-methoxyphenol derivatives is commonly evaluated using a battery of assays, each with a different mechanism for measuring radical scavenging. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays are standard methods employed for this purpose. researchgate.netku.ac.th These tests are utilized to determine the efficacy of methoxyphenol compounds in neutralizing free radicals, a key indicator of antioxidant potential. nih.gov
Different assays can yield varying results for the same compound, which may reflect the specific chemistry of the antioxidant's interaction with different radical species. ku.ac.th For instance, the ORAC assay is noted for its use of a biologically relevant radical source. ku.ac.th Studies on various natural methoxyphenol compounds, such as eugenol (B1671780) and vanillin (B372448), have demonstrated their activity in these assays. For example, eugenol shows strong antioxidant activity, while vanillin's activity is particularly notable in the ORAC test. nih.gov The antioxidant capacity measured by these assays often correlates well with the total phenolic content of a given sample. nih.gov
Table 1: Comparison of Antioxidant Assays for Methoxyphenol Compounds
| Assay | Radical Source | Principle | Relevance |
|---|---|---|---|
| DPPH | Stable DPPH radical | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the DPPH radical, causing a color change. | A common and rapid method for screening antioxidant activity. nih.gov |
| ABTS | ABTS radical cation (ABTS•+) | Measures the reduction of the pre-formed radical cation by an antioxidant. The reaction is applicable to both hydrophilic and lipophilic antioxidants. researchgate.net | Known for its faster reaction kinetics and heightened response to antioxidants compared to DPPH. |
| ORAC | Peroxyl radicals | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | Considered highly relevant due to its use of a biologically significant radical. ku.ac.thnih.gov |
Correlation of Antioxidant Activity with Electronic Descriptors (e.g., HOMO, LUMO, IP)
The antioxidant activity of 2-methoxyphenols is intrinsically linked to their electronic structure. Quantitative structure-activity relationship (QSAR) studies investigate this link by correlating experimental antioxidant data with calculated electronic descriptors. nih.gov Key descriptors include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the Ionization Potential (IP). nih.gov
A lower HOMO-LUMO energy gap is generally indicative of higher chemical reactivity and a greater propensity for electron transfer, which is a desirable trait for an antioxidant. mdpi.comnih.gov The HOMO energy itself is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. mdpi.com The ionization potential (IP), which is the energy required to remove an electron, is another critical parameter. A lower IP suggests that the molecule can more readily donate an electron to neutralize a free radical. nih.gov
Research has demonstrated a linear relationship between the anti-DPPH radical activity (expressed as log 1/IC50) and the IP for a series of 2-methoxyphenols, highlighting the predictive power of these electronic descriptors. nih.gov This correlation underscores that the ease of electron donation is a primary determinant of radical scavenging efficiency in this class of compounds. nih.gov
Enzyme Inhibition Studies
Beyond their antioxidant properties, 2-methoxyphenol and its analogues have been investigated for their ability to inhibit specific enzymes involved in inflammatory and oxidative processes.
Cyclooxygenase-2 (COX-2) Inhibition by 2-Methoxyphenols
Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. youtube.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and is upregulated at sites of inflammation. youtube.com Therefore, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Studies have shown that a majority of tested 2-methoxyphenols act as COX-2 inhibitors. nih.gov For example, dehydrodiisoeugenol, a dimer of the 2-methoxyphenol isoeugenol (B1672232), has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced COX-2 gene expression. nih.gov The inhibitory potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. nih.gov The selectivity of a compound for COX-2 over COX-1 is a critical parameter in assessing its therapeutic potential. nih.govresearchgate.net
Table 2: COX-2 Inhibitory Activity of Selected 2-Methoxyphenol Analogues
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
|---|---|---|---|
| Compound A2 | 23.26 | - | Meloxicam |
| Compound A3 | < 30 | 9.24 | Meloxicam |
| Compound A6 | < 30 | - | Meloxicam |
| Compound A8 | < 30 | - | Meloxicam |
| Meloxicam (Reference) | 12.50 | 11.03 | - |
| Celecoxib (Reference) | - | >7.1 | - |
Data derived from studies on trimethoxyphenyl-thiazoles and other analogues, not 2-Methoxy-6-pentylphenol itself. nih.govnih.gov
Impact on Other Relevant Enzymatic Pathways
The inhibitory action of 2-methoxyphenol analogues extends to other enzymes implicated in oxidative stress and inflammation. One such enzyme is myeloperoxidase (MPO), a heme enzyme released by neutrophils that produces hypochlorous acid, a potent oxidant contributing to tissue damage during inflammation. bohrium.com
Methoxyphenol derivatives, particularly those based on ferulic acid scaffolds, have been identified as potent, reversible inhibitors of MPO. nih.gov These compounds can inhibit the MPO-mediated oxidation of lipoproteins, suggesting a potential role in mitigating inflammatory conditions like atherosclerosis. nih.gov For instance, eugenol (4-allyl-2-methoxyphenol) has been shown to strongly inhibit MPO activity at low concentrations. mdpi.com The mechanism of inhibition often involves the promotion of MPO's inactive redox intermediate, Compound II. bohrium.com This targeted inhibition of MPO represents another avenue through which these compounds can exert anti-inflammatory effects. nih.gov
Antimicrobial and Antiparasitic Efficacy
Analogues of this compound have demonstrated notable efficacy against a range of microbial and parasitic organisms.
Natural methoxyphenol compounds such as eugenol and capsaicin (B1668287) have been shown to be active against common foodborne pathogens and spoilage bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Eugenol, in particular, exhibits high microbial growth inhibition percentages against various bacteria. nih.gov Other derivatives, such as 2-allylphenol, also show potent antimicrobial activity against both planktonic and biofilm forms of bacteria like Staphylococcus epidermidis. nih.gov Furthermore, certain synthetic derivatives have displayed significant antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. mdpi.comnih.gov The presence of a methoxy (B1213986) group can enhance the antimicrobial and antifungal properties of these phenolic compounds. universalprint.orgresearchgate.net
In the realm of antiparasitic research, analogues containing a methoxyphenyl group have shown promise. Studies on gibbilimbol analogues revealed that the presence of a methoxyl group contributes to good activity against Trypanosoma cruzi and Leishmania infantum while having lower cytotoxicity to mammalian cells. nih.gov Similarly, synthetic analogues of piplartine, which often incorporate a trimethoxybenzoyl moiety, are being evaluated for their trypanocidal activity. mdpi.com These findings suggest that the methoxyphenol scaffold is a valuable template for developing new agents to combat parasitic infections. nih.govepa.gov
Antiprotozoal Activity against Trypanosoma brucei rhodesiense and Leishmania donovani (Primin)
The benzoquinone analogue of this compound, known as Primin (B192182) (2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione), has been the subject of significant research regarding its potential as an antiprotozoal agent. In vitro studies have demonstrated that Primin exhibits potent activity against the protozoan parasites responsible for severe human diseases. nih.gov
Specifically, Primin shows very high efficacy against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness), with a reported half-maximal inhibitory concentration (IC50) of 0.144 µM. nih.gov Further investigations into Primin and its conformationally restricted analogues have confirmed this potent activity, recording IC50 values of less than 0.05 µg/mL against this pathogen. plos.org The compound is also highly active against Leishmania donovani, the parasite that causes visceral leishmaniasis, with an IC50 value of 0.711 µM. nih.gov In contrast to its potent effects on these protozoa, Primin displays low cytotoxicity against mammalian cells, with an IC50 of 15.4 µM, suggesting a degree of selectivity for the parasites. nih.gov
Mechanistic studies indicate that the observed antiprotozoal activity is not linked to the production of reactive oxygen species (ROS). plos.org In vivo experiments using a rodent model for trypanosomiasis showed that administration of a Primin analogue resulted in the complete clearance of T. b. rhodesiense from the tested animals within 24 hours of the final treatment. plos.org These findings underscore the potential of the Primin scaffold as a basis for developing new antiprotozoal drugs. nih.govplos.org
Table 1: In Vitro Antiprotozoal and Cytotoxic Activity of Primin
| Target Organism/Cell | IC50 Value (µM) |
|---|---|
| Trypanosoma brucei rhodesiense | 0.144 |
| Leishmania donovani | 0.711 |
Antibacterial Activity against Gram-Positive Organisms (Primin)
Antifungal Properties of Phenolic Compounds
Phenolic compounds, the class to which this compound belongs, are widely recognized for their antifungal activities. Their mechanism of action often involves damaging the fungal cell membrane, which leads to altered cell permeability. plos.org This disruption can inhibit cell growth or ultimately lead to cell death. plos.org The broad-spectrum antifungal activity of various phenolic compounds has been demonstrated against multiple species of pathogenic fungi.
Cellular Bioactivity in Model Organisms
Activity in Mutant Yeast Strains Indicative of Cytotoxicity
While specific studies on the cytotoxicity of this compound or Primin in mutant yeast strains like Saccharomyces cerevisiae are not available, the toxicological effects of the broader quinone chemical class have been investigated in this model organism. The cytotoxicity of quinones in yeast is often mediated through two primary mechanisms: the generation of oxidative stress via redox cycling and the arylation of cellular nucleophiles, particularly glutathione (B108866). plos.org
Studies on other quinones, such as menadione (B1676200) and plumbagin, have shown that these compounds induce the production of reactive oxygen species (ROS), leading to oxidative damage. plos.org In S. cerevisiae, glutathione S-transferases (GSTs) play a role in detoxifying these compounds. Yeast strains deficient in certain GST isoforms have demonstrated increased sensitivity to quinone-induced toxicity and lipid peroxidation, indicating the crucial role of these enzymes in cellular protection. plos.org Given its benzoquinone structure, it is plausible that Primin would exert cytotoxic effects on yeast through similar mechanisms involving oxidative stress.
Modulation of Cellular Aggregation Processes (e.g., Dictyostelium discoideum)
Research on analogues of this compound has revealed a modulatory role for benzoquinones in the cellular aggregation of the social amoeba Dictyostelium discoideum. This organism is a model for studying multicellular development, where individual cells aggregate in response to starvation to form a multicellular slug. researchgate.net
A signaling molecule identified as dictyoquinone (2-hydroxy-5-methyl-6-pentyl-1,4-benzoquinone), which is structurally similar to Primin, has been shown to be involved in this process. researchgate.netresearchgate.net In mutant strains of D. discoideum that exhibit delayed aggregation, the application of dictyoquinone at nanomolar concentrations can rescue this defect and restore the formation of normal aggregation streams. researchgate.net This suggests that this class of molecules can play a crucial role in regulating the chemotactic cell aggregation essential for development. researchgate.net Conversely, other quinones like thymoquinone (B1682898) have been found to inhibit the early stages of aggregation in D. discoideum, indicating that different substitutions on the quinone ring can lead to opposing effects on this biological process. plos.orgnih.gov
Cannabinoid Receptor Ligand Interactions
There is currently no scientific literature available to indicate that this compound or its analogues interact with cannabinoid receptors (CB1 or CB2). While the structure, featuring a phenol (B47542) ring with a pentyl alkyl chain, bears a superficial resemblance to some cannabinoid compounds, no studies have been published that investigate or demonstrate any binding affinity or functional activity at these receptors.
Investigation of CB2 Receptor Selectivity with Related Derivatives
The quest for selective CB2 receptor ligands is a significant area of research, as such compounds hold therapeutic promise without the psychoactive effects associated with CB1 receptor activation. Investigations into derivatives of this compound have explored how modifications to its core structure influence selectivity for the CB2 receptor over the CB1 receptor.
One area of focus has been the modification of the phenolic hydroxyl group. For instance, converting the hydroxyl to a methyl ether in some cannabinoid scaffolds has been shown to dramatically increase CB2 selectivity. This is exemplified in certain hexahydrocannabinol (B1216694) analogues where the 1-hydroxy compound has significant affinity for both CB1 and CB2 receptors, but its corresponding 1-methoxy analog exhibits high selectivity for the CB2 receptor, with its CB1 affinity decreasing significantly. This suggests that the presence and nature of the group at this position are critical determinants of receptor selectivity.
Furthermore, the substitution pattern on the aromatic ring plays a crucial role. While specific data on a broad series of this compound derivatives is limited in publicly accessible research, general principles from related phenolic compounds indicate that the positioning and electronic nature of substituents can greatly alter receptor interaction. For example, in some classes of cannabinoid ligands, additional methoxy groups at other positions can either enhance or diminish CB2 binding affinity, highlighting the complexity of these structure-activity relationships (SAR).
Table 1: Comparative CB2 Selectivity of Related Phenolic Compounds
| Compound Class | Modification | Effect on CB2 Selectivity |
|---|---|---|
| HHC Analogue | 1-OH to 1-OCH3 | Increased |
| Benzothiazole Derivative | Addition of 6-methoxy group | Increased |
| General Cannabinoids | Addition of 4-methoxy group | Decreased |
Stereochemistry and Lipophilic Chain Influence on CB2R Affinity
The three-dimensional arrangement of a molecule (stereochemistry) and the properties of its lipophilic side chains are fundamental to its interaction with G protein-coupled receptors like the CB2 receptor.
Stereochemistry: Research on various classes of cannabinoids has consistently demonstrated that stereochemistry is a critical factor for receptor affinity and efficacy. For many cannabinoid ligands, one enantiomer (a non-superimposable mirror image of the other) will have a significantly higher affinity for the CB1 and/or CB2 receptor than the other. This stereoselectivity implies a specific and chiral binding pocket within the receptor. While detailed stereospecific binding data for this compound itself is not extensively documented in the available literature, it is a well-established principle in cannabinoid science that the spatial orientation of key functional groups dictates the strength and nature of the ligand-receptor interaction.
Lipophilic Chain Influence: The length and branching of the alkyl side chain on the phenolic ring are known to be major determinants of cannabinoid receptor affinity. Structure-activity relationship studies on various cannabinoids have shown that there is often an optimal chain length for maximal receptor binding. For many classical and non-classical cannabinoids, a pentyl (five-carbon) chain, as found in this compound, is associated with potent activity. However, variations in this chain can lead to significant changes in affinity.
For instance, in many cannabinoid series, increasing the alkyl chain length from three to five or six carbons often leads to an increase in affinity for both CB1 and CB2 receptors. Extending the chain further can sometimes lead to a decrease in activity. Furthermore, the introduction of branching, such as a 1,1-dimethylheptyl (DMH) side chain, has been shown in numerous studies to dramatically increase affinity for both cannabinoid receptors compared to a straight pentyl chain. This suggests that the lipophilic side chain interacts with a hydrophobic pocket within the receptor, and the size and shape of this chain are crucial for a productive binding interaction.
Table 2: General Influence of Lipophilic Chain on Cannabinoid Receptor Affinity
| Chain Modification | General Effect on Affinity |
|---|---|
| Shortening (e.g., propyl) | Often Decreased |
| Lengthening (e.g., hexyl, heptyl) | Variable, can increase or decrease |
| Branching (e.g., 1,1-dimethylheptyl) | Often Increased |
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on “this compound” that strictly adheres to the detailed outline provided. The search results lack specific research findings, such as Quantitative Structure-Activity Relationship (QSAR) modeling, cytotoxicity and COX-2 inhibition correlations, or studies on substituent modifications, that are focused solely on this particular compound.
The available literature discusses these concepts in the context of other molecular classes—such as different phenolic acids, benzamides, or various COX-2 inhibitor scaffolds—but does not provide the specific data or detailed research findings necessary to accurately and thoroughly populate the requested sections for this compound.
Therefore, to ensure scientific accuracy and adhere to the strict constraint of focusing exclusively on "this compound," the article cannot be generated as requested. Fulfilling the request would require extrapolating from unrelated compounds, which would compromise the factual integrity and specificity of the content.
Structure Activity Relationship Sar Studies and Derivative Design
Design and Synthesis of Novel Analogues for Enhanced Activity and Selectivity
The rational design of novel 2-Methoxy-6-pentylphenol analogues is often guided by preliminary biological screening and computational modeling. The primary objectives of these synthetic endeavors are to amplify the desired biological effects, such as antioxidant, anti-inflammatory, or antitumor activities, while concurrently minimizing off-target interactions to improve the selectivity profile. Key modifications typically involve the alkyl chain, the aromatic ring substituents, and the phenolic hydroxyl group.
One area of investigation has been the modification of the C6-alkyl side chain. The length and branching of this chain are critical determinants of the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. To explore this, a series of 2-methoxy-6-alkylphenol derivatives have been synthesized, varying the alkyl group from smaller moieties like methyl to larger, more complex structures.
Another focal point for synthetic modification is the phenolic hydroxyl and the methoxy (B1213986) groups at the C1 and C2 positions, respectively. These groups are crucial for the antioxidant properties of the molecule, acting as hydrogen donors to neutralize free radicals. Esterification or etherification of the hydroxyl group can modulate the compound's antioxidant capacity and its metabolic stability. Similarly, replacement of the methoxy group with other alkoxy groups can influence both steric and electronic properties, potentially leading to altered binding affinities for specific enzymes or receptors.
For instance, in the pursuit of enhanced antitumor activity, research has been conducted on derivatives of Primin (B192182), a naturally occurring benzoquinone that is structurally related to this compound. The synthesis of Primin analogues has involved modifications at various positions of the benzoquinone ring, including the alkyl substituent. While not direct analogues of the parent phenol (B47542), these studies provide valuable insights into the SAR of the 2-methoxy-6-alkylphenyl scaffold.
Furthermore, general studies on 2-methoxyphenols have highlighted the importance of the substitution pattern on their antioxidant and cyclooxygenase (COX) inhibitory activities. These studies, while not exclusively focused on the 6-pentyl derivative, contribute to a broader understanding of how substituents on the phenyl ring dictate biological function. This knowledge informs the design of novel this compound analogues with potentially enhanced and more selective anti-inflammatory properties.
The synthesis of these novel analogues often employs classical organic chemistry reactions such as ortho-alkylation of phenols, ether synthesis, and esterification. The characterization of the resulting compounds is typically achieved through spectroscopic methods like NMR and mass spectrometry, and their purity is confirmed by chromatographic techniques. Subsequent biological evaluation in relevant in vitro and in vivo models is then essential to determine the impact of the structural modifications on their activity and selectivity.
While comprehensive data tables detailing the specific activities of a wide range of novel this compound analogues are not extensively available in the public domain, the principles of medicinal chemistry suggest that systematic structural modifications, as described above, are the key to unlocking analogues with superior therapeutic potential. Future research in this area will likely focus on the synthesis and biological testing of a broader library of derivatives to build a more complete and predictive SAR model for this promising chemical scaffold.
Environmental Distribution and Fate of 2 Methoxy 6 Pentylphenol
Environmental Partitioning Behavior (Soil, Sediment, Water)
The partitioning of 2-Methoxy-6-pentylphenol in the environment—its distribution between water, soil, and sediment—is governed by its physical and chemical properties. Key parameters such as the octanol-water partition coefficient (logKow), vapor pressure, and acidity (pKa) are crucial for predicting its behavior.
While extensive experimental data for this compound is not available, predictive models provide valuable insights into its likely environmental partitioning.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Environmental Partitioning |
|---|---|---|
| logKow (Octanol-Water Partition Coefficient) | 3.07 | A logKow value greater than 3 suggests that the compound is moderately hydrophobic. This indicates a tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water. nih.gov |
| log(BCF) (Bioconcentration Factor) | 1.42 | The bioconcentration factor suggests a potential for accumulation in aquatic organisms. |
| log(VP) (Vapor Pressure) | -2.94 | The low vapor pressure indicates that volatilization from water or soil surfaces is not a significant environmental transport pathway. |
| pKa | 10.44 chemicalbook.com | The pKa value indicates it is a weak acid. At the typical pH of most natural waters (pH 6-9), the compound will exist predominantly in its neutral, non-ionized form, which enhances its sorption to soil and sediment. |
| Density | 1.000±0.06 g/cm³ chemicalbook.com | Its density, close to that of water, does not strongly influence its partitioning behavior. |
| Boiling Point | 286.3±20.0 °C chemicalbook.com | The high boiling point further supports the low likelihood of volatilization under normal environmental conditions. |
The high K(ow) values typical for alkylphenols indicate that they will partition effectively into sediments following discharge from wastewater treatment plants. nih.gov Therefore, this compound is expected to be found associated with the solid phase (soil and sediment) rather than being freely mobile in water systems.
Biodegradation Pathways and Rates in Environmental Compartments
The process for related compounds generally proceeds as follows:
Initial Attack: The degradation is often initiated by microbial enzymes, such as hydroxylases, which modify the structure of the compound. For alkylphenols, this can involve hydroxylation of the aromatic ring. nih.gov
Ring Cleavage: Following the initial enzymatic reactions, the aromatic ring is cleaved. In the case of 2,6-dimethylphenol, for example, the molecule is converted to 2,6-dimethyl-hydroquinone, which then undergoes ortho-cleavage of the aromatic ring. nih.gov
Metabolism: The resulting aliphatic intermediates are then further metabolized by the microorganisms and can eventually be incorporated into central metabolic cycles like the TCA cycle. nih.gov
The rate of biodegradation is influenced by several factors, including the concentration of the pollutant, the presence of a suitable microbial community, and environmental conditions such as pH, temperature, and oxygen availability. Aerobic conditions generally facilitate more rapid biotransformation of alkylphenol metabolites compared to anaerobic conditions. nih.gov For instance, the bacterium Pseudomonas aeruginosa has been shown to degrade over 90% of the structurally related compound 2,6-di-tert-butylphenol (B90309) within the first 10 hours under optimal laboratory conditions. nih.gov
Photodegradation Mechanisms and Environmental Half-Lives
Information specifically detailing the photodegradation of this compound is currently unavailable. However, the general principles of phenol (B47542) photochemistry in aquatic systems suggest potential pathways. Phenolic compounds can undergo photodegradation through direct absorption of sunlight or, more commonly, through indirect photolysis.
Indirect photolysis involves reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH). A predictive model for alkylphenols suggests an atmospheric half-life of approximately 3.16 hours due to indirect photolysis by OH radicals. service.gov.uk
Studies on related compounds, such as 2,6-dimethylphenol, show that transformation can be induced by light in the presence of minerals like goethite (an iron oxide). This process involves the generation of a dimethylphenoxyl radical, leading to the formation of dimers, benzoquinones, and ring-opening products. The presence of oxygen plays a crucial role in this heterogeneous photodegradation process. The environmental half-life due to photodegradation would be highly dependent on factors like water clarity, depth, and the concentration of photosensitizing substances.
Monitoring and Detection of Phenolic Compounds in Aquatic Environments
The monitoring of phenolic compounds is essential due to their potential toxicity and persistence in the environment. Various analytical methods are employed to detect and quantify these substances in water systems.
Assessment of Phenolic Contamination in Groundwater
Groundwater can become contaminated with phenolic compounds from sources such as industrial discharges, landfill leachate, and agricultural runoff. Assessing this contamination is critical for protecting drinking water resources. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are most frequently applied for the detection of a wide range of phenolic compounds in groundwater. These methods allow for the identification and quantification of specific phenols, providing a detailed profile of the contamination.
Identification of Phenol, Methyl-, and Dimethyl-phenols in Water Samples
The precise identification of individual phenolic compounds, including simple phenol, methylphenols (cresols), and dimethylphenols (xylenols), in water samples is a key analytical challenge. Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful technique for this purpose. nih.gov This method often involves a derivatization step to make the phenols more volatile for GC analysis. It allows for quantification at very low levels, often in the nanogram per liter (ng/L) range, and can distinguish between different isomers. nih.gov High-performance liquid chromatography (HPLC) with various detectors is also a widely used alternative.
Accumulation of Synthetic Phenolic Antioxidants in Environmental Matrices
Synthetic phenolic antioxidants (SPAs) are a class of compounds used in various industrial and consumer products to prevent oxidation. Due to their widespread use, they have been detected in numerous environmental matrices, including indoor dust, river water, and sediment. researchgate.net These compounds can be released into the environment during production, use, and disposal of products containing them. Their chemical properties, often including hydrophobicity, lead to their accumulation in solid matrices like sediment and in biota. nih.gov Monitoring studies have confirmed the presence of various SPAs and their transformation products in the environment and in human tissues, highlighting the need to understand their environmental fate and potential for exposure. researchgate.net
Future Research Directions and Concluding Remarks
Emerging Methodologies for Synthesis and Derivatization
The efficient and sustainable synthesis of 2-Methoxy-6-pentylphenol and its derivatives is fundamental for enabling extensive research. While classical methods for producing substituted phenols exist, future efforts should focus on greener and more efficient catalytic processes. Modern synthetic strategies for related m-aryloxy phenols include techniques like the demethylation of m-methoxy phenols using catalysts such as boron tribromide (BBr₃) and two-step copper-catalyzed synthesis methods. nih.gov For instance, Ullmann couplings of m-methoxy phenol (B47542) with iodobenzene (B50100) derivatives, followed by ether cleavage, have proven effective for creating similar structures. nih.gov Adapting these catalyst-based approaches could offer higher yields and milder reaction conditions for this compound.
Furthermore, derivatization remains a crucial tool, not for creating new functionalities, but for enhancing analytical detection and quantification. Emerging methodologies in this area focus on rapid and efficient reactions for sample analysis. For alkylphenols, fast silyl (B83357) derivatization using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be completed in seconds at room temperature, significantly speeding up analysis by gas chromatography-mass spectrometry (GC/MS). acs.orgnih.gov Other effective pre-column derivatization agents for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis include dansyl chloride, which can increase detection sensitivity by up to 1000 times. nih.gov Optimizing these derivatization protocols for this compound will be essential for accurate quantification in complex biological and environmental matrices.
| Derivatization Reagent | Analytical Method | Key Advantages |
| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC/MS | Very fast reaction time (seconds); convenient |
| Dansyl chloride (DNSC) | LC-ESI-MS/MS | Increases sensitivity up to 1000-fold |
| Heptafluorobutyric anhydride (B1165640) (HFBA) | GC-MS | Milder conditions and shorter analysis time |
| Pentafluoropyridine | GC-MS | Simple, sensitive, and efficient for water samples |
Advanced Computational Chemistry Approaches for Activity Prediction and Mechanism Elucidation
Computational chemistry provides powerful, non-invasive tools to predict the bioactivity of molecules like this compound and to understand their mechanisms of action at an atomic level. elixirpublishers.com Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for correlating chemical structure with biological activity. For substituted phenols, QSAR models have successfully related cytotoxicity to descriptors like log P, pKa, and O-H bond dissociation enthalpy (BDE). acs.orgnih.gov Applying QSAR to 2-methoxyphenols has shown promise in predicting their antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibition based on electronic descriptors calculated by quantum mechanical methods. josai.ac.jpnih.gov
Future research should employ sophisticated computational techniques such as Density Functional Theory (DFT) and molecular docking to investigate this compound. DFT can be used to calculate geometric optimization, frontier molecular orbitals (FMOs) like HOMO and LUMO, and molecular reactivity descriptors, which provide deep insights into the molecule's electronic properties and stability. nih.gov Molecular docking simulations can predict the binding affinity and interactions of this compound with specific biological targets, such as enzymes or receptors. nih.gov These in silico approaches can efficiently screen for potential biological activities and guide the synthesis of more potent derivatives, saving significant time and resources in the drug discovery process. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
The structural features of this compound—a substituted alkylphenol—suggest several avenues for therapeutic exploration based on the activities of related compounds. Phenolic compounds are widely recognized for their antioxidant properties, which are crucial in preventing numerous diseases linked to oxidative stress. mdpi.com Many 2-methoxyphenols, for example, have demonstrated significant antioxidant and anti-inflammatory activities, including the inhibition of COX-2, an enzyme involved in inflammation and pain. josai.ac.jp
Moreover, some alkylphenols are known to be xenoestrogens, meaning they can interact with estrogen receptors and disrupt the endocrine system. wikipedia.org This activity has been linked to an increased risk of breast cancer. bcpp.orgnih.gov While often a point of concern, this interaction suggests that this compound could be investigated as a modulator of nuclear receptors. Additionally, various natural methoxyphenol compounds have shown notable antimicrobial activity against foodborne pathogens. researchgate.net The phytotoxic activity of 2-methoxyphenol has also been documented, indicating potential applications in agriculture. nih.gov Future studies should therefore screen this compound against a panel of targets, including COX enzymes, nuclear receptors, and various microbial strains, to identify novel therapeutic applications.
| Potential Biological Activity | Associated Compound Class | Potential Therapeutic Target/Application |
| Antioxidant & Anti-inflammatory | 2-Methoxyphenols | Cyclooxygenase-2 (COX-2) |
| Endocrine Disruption | Alkylphenols | Estrogen Receptors |
| Antimicrobial | Natural Methoxyphenols | Foodborne Pathogens |
| Anticancer | Alkylphenols (e.g., Bilobol) | Cancer Cell Proliferation |
| Phytotoxicity | 2-Methoxyphenol | Bioherbicides |
Integrated Environmental Assessment and Remediation Strategies
A thorough understanding of the environmental fate and potential impact of this compound is crucial. The U.S. EPA has provided predictions for key physicochemical properties that govern its environmental distribution. These parameters suggest a moderate potential for bioaccumulation and partitioning into soil and sediment.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Environmental Fate |
|---|---|---|
| logKow (Octanol-Water Partition Coeff.) | 3.07 | Moderate tendency to partition into organic matter (soil, sediment) |
| log(BCF) (Bioconcentration Factor) | 1.42 | Low to moderate potential for bioaccumulation in aquatic organisms |
| log(VP) (Vapor Pressure) | -2.94 | Low volatility |
Data sourced from the U.S. EPA CompTox Chemicals Dashboard.
Studies on other alkylphenols show they undergo biodegradation, with ultimate half-lives ranging from one to four weeks, indicating a lack of long-term persistence in the environment. nih.govoup.com The primary degradation of alkylphenol ethoxylates occurs relatively quickly in water and soil. oup.com However, the potential toxicity of the parent compound and its metabolites necessitates the development of effective remediation strategies. saltworkstech.com
Integrated strategies for remediation of phenol-contaminated sites include a range of technologies. Biological treatments using microorganisms are often cost-effective and environmentally friendly. saltworkstech.com For more persistent contamination, physical and chemical methods such as adsorption onto activated carbon, thermal treatment, chemical oxidation (e.g., Fenton's reaction), and advanced membrane separation can be employed. saltworkstech.comasm.orgarviatechnology.com Future research should focus on determining the specific biodegradation pathways of this compound and evaluating the efficacy of these established remediation techniques for its removal from soil and water.
Interdisciplinary Research Collaborations for Comprehensive Understanding
Achieving a holistic understanding of this compound, from its synthesis to its environmental impact, is a complex challenge that cannot be met by a single discipline. Progress requires robust interdisciplinary collaborations. The development of novel drugs from phenolic compounds, for instance, necessitates a partnership between chemists, pharmacologists, and clinicians to optimize molecular design and delivery. gsconlinepress.com
Similarly, projects aimed at producing valuable phenolic compounds from industrial byproducts like lignin (B12514952) bring together experts in chemical engineering, catalysis, polymer science, and environmental assessment to create a sustainable value chain. anr.fr The study of phenolic compounds is inherently positioned at the crossroads of chemistry, biology, and medicine. mdpi.com A comprehensive research program for this compound should therefore be built on a collaborative model, integrating the expertise of:
Synthetic Chemists to develop efficient and green production methods.
Computational Chemists to model bioactivity and guide molecular design.
Biologists and Pharmacologists to screen for novel biological targets and elucidate mechanisms of action.
Environmental Scientists and Engineers to assess its environmental fate and develop effective remediation strategies.
Such an integrated approach will accelerate the translation of fundamental knowledge about this compound into practical applications in medicine, agriculture, and industry, while ensuring environmental stewardship.
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-6-pentylphenol in laboratory settings?
- Methodological Answer : Synthesis typically involves alkylation of a phenolic precursor. For example, 2-methoxyphenol derivatives can undergo Friedel-Crafts alkylation using pentyl halides or alcohols in the presence of Lewis acid catalysts (e.g., AlCl₃). Purification steps may include column chromatography or recrystallization, with purity verification via HPLC or NMR. Similar methodologies are documented for structurally related compounds like 2-methoxy-6-propenylphenol (CAS 1076-55-7) .
Q. How can researchers quantify this compound in environmental or biological matrices?
- Methodological Answer : Enzyme-based spectrophotometric methods are effective. For phenolic compounds, horseradish peroxidase (HRP) reacts with H₂O₂ to oxidize this compound, producing a chromogen measurable at 470 nm. Key parameters:
- Optimal pH: 6.0
- Temperature: 40°C
- Reaction time: 6 minutes
- Linear range: 0.01–5 mM (R² = 0.998)
- Precision: 3.8% RSD for replicates .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow guidelines for phenolic compounds:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H318 hazards) .
- Adhere to IFRA standards for acceptable exposure limits in lab settings, as outlined for structurally similar 2-Methoxy-4-methylphenol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in purity, assay conditions, or biological models. Strategies include:
- Systematic data review : Cross-validate studies using HPV Chemical Challenge Program criteria (e.g., U.S. EPA 1999b) .
- Replication : Standardize protocols (e.g., enzyme activity assays at pH 6 ).
- Meta-analysis : Compare results across studies using FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize high-quality data .
Q. What experimental designs optimize the study of this compound’s stability under environmental stressors?
- Methodological Answer : Use accelerated stability testing:
- Variables : pH (2–12), temperature (4–60°C), UV exposure.
- Analytical tools : HPLC with photodiode array detection (e.g., methods for 2-methoxyphenol derivatives ).
- Data interpretation : Apply Arrhenius kinetics to predict degradation rates.
Q. How can computational modeling predict the structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock) to simulate interactions with biological targets (e.g., enzymes or receptors).
- QSAR models : Correlate substituent effects (e.g., methoxy and pentyl groups) with bioactivity, referencing analogs like 2-methoxy-4-vinylphenol .
- Validation : Compare predictions with empirical data from enzyme inhibition assays .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Optimize alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification : Employ preparative HPLC with C18 columns, as validated for similar methoxyphenol derivatives (e.g., >97% purity ).
- Scale-up : Apply quality-by-design (QbD) principles to maintain reproducibility .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
